molecular formula C11H12O3 B15322108 3-Hydroxy-5-phenylpent-4-enoic acid CAS No. 61752-38-3

3-Hydroxy-5-phenylpent-4-enoic acid

Cat. No.: B15322108
CAS No.: 61752-38-3
M. Wt: 192.21 g/mol
InChI Key: JKDYSKHGCXBPQC-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-5-phenylpent-4-enoic acid is an organic compound with the molecular formula C11H12O3. It is characterized by a hydroxy group (-OH) attached to the third carbon, a phenyl group (-C6H5) attached to the fifth carbon, and a double bond between the fourth and fifth carbons. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 3-Hydroxy-5-phenylpent-4-enoic acid involves the use of 3-phenyl-4-pentenoic acid as a starting material. The process typically includes the addition of a hydroxy group to the third carbon of the pentenoic acid chain. This can be achieved through various catalytic processes, including the use of Rh(II)-carbenes generated from dirhodium paddlewheel catalysts and diazo compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting often involves the use of specific reagents and catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to avoid side reactions and to maximize the production of the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-phenylpent-4-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

    Substitution: Various nucleophiles can be used to substitute the hydroxy group under acidic or basic conditions.

Major Products

    Oxidation: Formation of 3-oxo-5-phenylpent-4-enoic acid.

    Reduction: Formation of 3-hydroxy-5-phenylpentanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-5-phenylpent-4-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-phenylpent-4-enoic acid involves its interaction with various molecular targets and pathways. In biological systems, it can participate in enzyme-catalyzed reactions, leading to the formation of bioactive compounds. The hydroxy and phenyl groups play a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpent-4-enoic acid: Lacks the hydroxy group at the third carbon.

    5-Phenylpent-4-enoic acid: Lacks the hydroxy group and has a different substitution pattern.

Uniqueness

3-Hydroxy-5-phenylpent-4-enoic acid is unique due to the presence of both a hydroxy group and a phenyl group, which confer distinct chemical and biological properties

Properties

CAS No.

61752-38-3

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

(E)-3-hydroxy-5-phenylpent-4-enoic acid

InChI

InChI=1S/C11H12O3/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9/h1-7,10,12H,8H2,(H,13,14)/b7-6+

InChI Key

JKDYSKHGCXBPQC-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(CC(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC(CC(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.